N-(1-phenylethyl)sulfamoyl chloride
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Overview
Description
Angiotensin II human is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is a potent vasoconstrictor, meaning it narrows blood vessels, thereby increasing blood pressure . Angiotensin II human also stimulates the release of aldosterone from the adrenal glands, which promotes sodium retention and potassium excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order to form the peptide chain. Each addition involves the coupling of an amino acid protected by a temporary protecting group, followed by deprotection to expose the next reactive site .
Industrial Production Methods: Industrial production of angiotensin II human typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Angiotensin II human undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed:
Methionine sulfoxide: from oxidation.
Free thiols: from reduction.
Peptide analogs: from substitution.
Scientific Research Applications
Angiotensin II human has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its involvement in cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
Angiotensin II human exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R) . Upon binding to AT1R, it activates several signaling pathways, including the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger the release of calcium ions from intracellular stores, resulting in vasoconstriction and increased blood pressure . Angiotensin II human also stimulates the release of aldosterone, which enhances sodium retention and potassium excretion .
Comparison with Similar Compounds
Angiotensin I: The precursor to angiotensin II, which is converted by the angiotensin-converting enzyme (ACE).
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct biological activities.
Uniqueness: Angiotensin II human is unique due to its high potency as a vasoconstrictor and its central role in the renin-angiotensin system. Unlike its precursors and metabolites, angiotensin II human has the most significant impact on blood pressure regulation and fluid balance .
Properties
IUPAC Name |
N-(1-phenylethyl)sulfamoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLNBUUOURXFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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